molecular formula C18H18N2O5 B4244988 Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate

Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate

Cat. No.: B4244988
M. Wt: 342.3 g/mol
InChI Key: XXAAXOGZCGQVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate is a complex organic compound with the molecular formula C25H23N3O6 It is characterized by the presence of a benzoate ester group, a methoxyaniline moiety, and an oxoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate typically involves multiple steps. One common method starts with the reaction of 4-methoxyaniline with oxalyl chloride to form the corresponding oxoacetyl derivative. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxoacetyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 4-hydroxyaniline derivatives.

    Reduction: Formation of hydroxylated benzoate derivatives.

    Substitution: Formation of substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[[2-(3-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate
  • Methyl 4-[[[2-(4-ethoxyanilino)-2-oxoacetyl]amino]methyl]benzoate
  • Methyl 4-[[[2-(2,3-dichloroanilino)-2-oxoacetyl]amino]methyl]benzoate

Uniqueness

Methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate is unique due to the presence of the 4-methoxyaniline moiety, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

methyl 4-[[[2-(4-methoxyanilino)-2-oxoacetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(6-4-12)18(23)25-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAAXOGZCGQVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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